![molecular formula C11H14N2O3 B13711728 Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
Methyl 2-[3-(3-Methylureido)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[3-(3-Methylureido)phenyl]acetate is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a methylureido group attached to a phenyl ring, which is further connected to an acetate moiety. It is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(3-Methylureido)phenyl]acetate typically involves the reaction of 3-(3-Methylureido)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The general reaction scheme is as follows:
Starting Material: 3-(3-Methylureido)benzoic acid
Reagent: Methanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Conditions: Reflux
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[3-(3-Methylureido)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 2-[3-(3-Methylureido)phenyl]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl 2-[3-(3-Methylureido)phenyl]acetate exerts its effects involves interactions with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their function. The phenyl ring can participate in π-π interactions, further modulating biological activity. Pathways involved include enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Similar structure but with a trifluoromethyl group instead of a methylureido group.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Contains a quinazolinone moiety, offering different biological activities.
Uniqueness
Methyl 2-[3-(3-Methylureido)phenyl]acetate is unique due to the presence of the methylureido group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, making it a valuable intermediate in the synthesis of biologically active molecules.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl 2-[3-(methylcarbamoylamino)phenyl]acetate |
InChI |
InChI=1S/C11H14N2O3/c1-12-11(15)13-9-5-3-4-8(6-9)7-10(14)16-2/h3-6H,7H2,1-2H3,(H2,12,13,15) |
Clé InChI |
MIFJUADZQFUNBC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1=CC=CC(=C1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



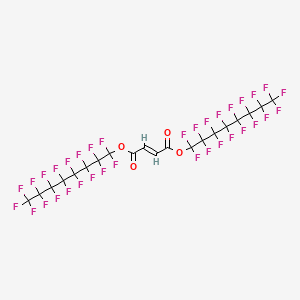

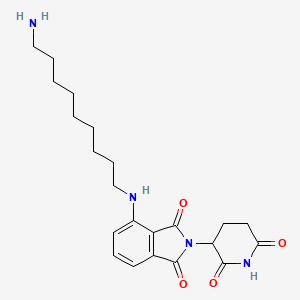
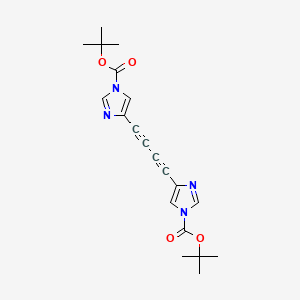
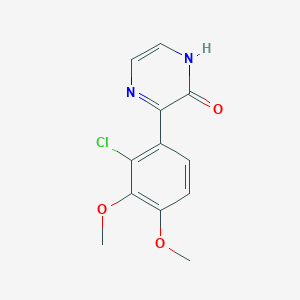
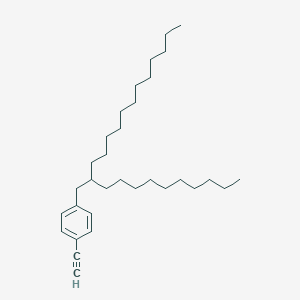

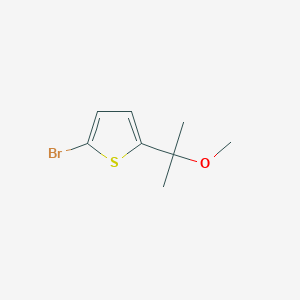
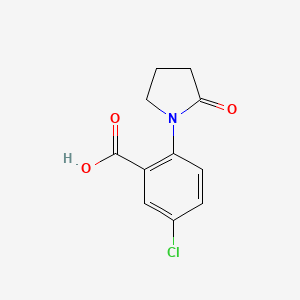
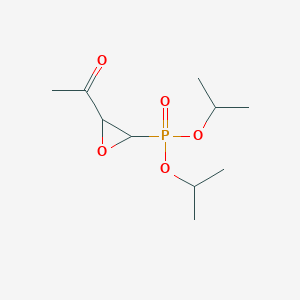
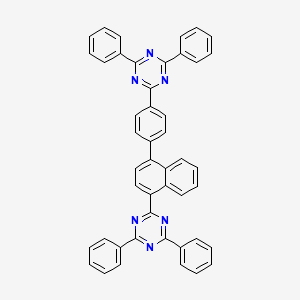
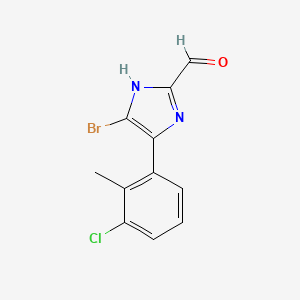
![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)
